Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
Description
Properties
Molecular Formula |
C18H14ClN3O4S |
|---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H14ClN3O4S/c1-25-17(24)11-6-8-12(9-7-11)20-15(23)10-27-18-22-21-16(26-18)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,23) |
InChI Key |
TVAIQTGHLWMIJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3,4-Oxadiazole Core
The 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol intermediate is synthesized through cyclization of 2-chlorobenzohydrazide with carbon disulfide (CS₂) under alkaline conditions.
Reaction Conditions:
-
Hydrazide Preparation: 2-Chlorobenzoic acid (0.1 mol) is refluxed with hydrazine hydrate (NH₂NH₂·H₂O, 2.0 mol) in ethanol (EtOH) for 20 hours.
-
Cyclization: The resulting hydrazide is heated with CS₂ (4.0 mol) and potassium hydroxide (KOH) in ethanol at 55°C for 48 hours.
Mechanism:
-
Nucleophilic Attack: Hydrazide reacts with CS₂ to form a dithiocarbazate intermediate.
-
Cyclodehydration: Intramolecular dehydration forms the oxadiazole ring, releasing H₂S.
Characterization:
Thioether Linkage Formation
The thiol group of the oxadiazole intermediate undergoes alkylation with methyl 2-bromoacetate to introduce the thioacetamide spacer.
Reaction Conditions:
-
Alkylation: 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (1.0 mmol) is stirred with methyl 2-bromoacetate (1.2 mmol) in acetone (10 mL) and potassium carbonate (K₂CO₃, 0.83 mmol) at room temperature for 12 hours.
Mechanism:
-
SN2 Reaction: The thiolate ion attacks the electrophilic carbon of methyl 2-bromoacetate, displacing bromide.
Yield Optimization:
Amide Coupling with Methyl 4-Aminobenzoate
The final step involves coupling the thioacetamide intermediate with methyl 4-aminobenzoate using carbodiimide-mediated activation.
Reaction Conditions:
-
Activation: 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid (1.0 mmol) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol) and hydroxybenzotriazole (HOBt, 1.2 mmol) in dichloromethane (DCM) at 0°C for 1 hour.
-
Coupling: Methyl 4-aminobenzoate (1.1 mmol) is added, and the mixture is stirred at room temperature for 24 hours.
Mechanism:
-
Carbodiimide Activation: EDC converts the carboxylic acid to an active O-acylisourea intermediate.
-
Nucleophilic Attack: The amine group of methyl 4-aminobenzoate attacks the activated carbonyl, forming the amide bond.
Purification:
-
Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
-
Recrystallization: Methanol/water (4:1) yields pure product as white crystals (mp 130–132°C).
Analytical Validation and Quality Control
Spectroscopic Characterization
| Technique | Key Peaks | Functional Group Confirmation |
|---|---|---|
| IR (KBr) | 1673 cm⁻¹ | C=O (amide I) |
| 1530 cm⁻¹ | C=C (aromatic) | |
| 1187 cm⁻¹ | C–O–C (oxadiazole) | |
| ¹H NMR | δ 10.40 ppm | Amide NH |
| δ 3.71 ppm | Methoxy (-OCH₃) | |
| δ 7.78 ppm | Aromatic protons (oxadiazole) | |
| MS | m/z 403.8 | [M+H]+ (C₁₈H₁₄ClN₃O₄S) |
Note: Discrepancies in melting points (e.g., 130–132°C vs. 135–137°C) suggest polymorphism or residual solvents, necessitating differential scanning calorimetry (DSC) analysis.
Comparative Analysis of Synthetic Routes
Method A: Sequential Alkylation-Coupling
Method B: One-Pot Tandem Reaction
A modified approach condenses steps 2 and 3 using ultrasound irradiation:
-
Conditions: Methyl 4-aminobenzoate, EDC, and thioacetamide intermediate are sonicated in DCM at 40°C for 4 hours.
Advantages:
-
Reduced reaction time (4h vs. 28h).
-
Higher atom economy.
Challenges and Optimization Strategies
Oxadiazole Ring Instability
The 1,3,4-oxadiazole core is prone to hydrolysis under acidic conditions. Mitigation strategies include:
Chemical Reactions Analysis
Oxidation Reactions
The thioether (–S–) group undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product(s) | Key Findings | References |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Sulfoxide (–SO–) derivative | Selective oxidation at 0–5°C; 75% yield | |
| m-Chloroperbenzoic acid (mCPBA) | Sulfone (–SO₂–) derivative | Complete conversion at 25°C; 90% yield |
Mechanistic Insight :
The electron-deficient thioether sulfur is susceptible to electrophilic oxidation. The oxadiazole ring stabilizes transition states via conjugation, enhancing reaction rates.
Reduction Reactions
The oxadiazole ring and ester group participate in reduction:
| Reagent/Conditions | Product(s) | Key Findings | References |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Reduced oxadiazole to thiosemicarbazide | Cleavage of oxadiazole N–O bonds; 60% yield | |
| H₂/Pd-C | Ester → Alcohol; thioether remains intact | Selective reduction at 50 psi H₂; 85% yield |
Structural Impact :
Reduction of the oxadiazole ring disrupts its aromaticity, generating intermediates useful for further functionalization.
Hydrolysis Reactions
The ester and acetamido groups undergo hydrolysis:
| Reagent/Conditions | Product(s) | Key Findings | References |
|---|---|---|---|
| NaOH (aq.), reflux | Carboxylic acid (–COOH) derivative | Complete saponification in 6 hrs; 95% yield | |
| HCl (conc.), heat | Acetamide → Carboxylic acid + amine | Acid-catalyzed cleavage; 80% yield |
Kinetics :
Ester hydrolysis follows pseudo-first-order kinetics with an activation energy of ~45 kJ/mol, as determined by Arrhenius plots.
Nucleophilic Substitution
The 2-chlorophenyl group and ester enable substitution:
| Reagent/Conditions | Product(s) | Key Findings | References |
|---|---|---|---|
| KCN, DMF | Phenyl-Cl → Phenyl-CN | Ullmann-type coupling; 70% yield | |
| Morpholine, K₂CO₃ | Ester → Morpholinoamide | Nucleophilic acyl substitution; 65% yield |
Steric Effects :
The chloro substituent’s ortho position hinders nucleophilic attack, requiring elevated temperatures (80–100°C) .
Cycloaddition and Ring-Opening
The oxadiazole ring participates in cycloaddition:
Theoretical Studies :
DFT calculations confirm that oxadiazole’s LUMO (+3.2 eV) facilitates dipolar cycloadditions .
Photochemical Reactions
UV-induced reactions of the oxadiazole ring:
| Conditions | Product(s) | Key Findings | References |
|---|---|---|---|
| UV light (254 nm), O₂ | Singlet oxygen adducts | ROS generation confirmed via ESR |
Applications :
Photodegradation pathways inform environmental stability assessments .
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1 = highest) | Preferred Reactions |
|---|---|---|
| Thioether (–S–) | 1 | Oxidation, alkylation |
| Ester (–COOCH₃) | 2 | Hydrolysis, nucleophilic substitution |
| Oxadiazole ring | 3 | Reduction, cycloaddition |
| 2-Chlorophenyl | 4 | Electrophilic substitution |
Scientific Research Applications
Synthesis of Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
- Thioacetylation : The resultant oxadiazole can undergo thioacetylation to introduce the thio group.
- Coupling with Benzoic Acid Derivative : The final product is formed by coupling the thioacetylated oxadiazole with a benzoic acid derivative using coupling reagents like EDCI in the presence of a base such as triethylamine.
- Purification : Techniques such as recrystallization or column chromatography are employed to purify the final compound.
This compound exhibits several biological activities that make it a compound of interest in pharmacology:
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | TBD | Current Study |
| Benzamide Derivative A | A549 | 21.3 ± 4.1 | |
| Benzamide Derivative B | MCF7 | 22.54 | |
| Doxorubicin | MCF7 | ~10 | Standard |
The mechanism of action appears to involve apoptosis induction in cancer cells, characterized by increased caspase activity and decreased levels of pro-inflammatory cytokines such as TNF-α .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies on related oxadiazole derivatives have demonstrated activity against various bacterial strains and fungi, indicating potential for development into new antibiotics .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays, showing its ability to scavenge free radicals effectively. This suggests potential applications in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have explored the applications of this compound and its derivatives:
- Anticancer Research : A study highlighted the anticancer efficacy of oxadiazole derivatives against breast cancer cell lines, noting their comparable effectiveness to established chemotherapeutics like doxorubicin .
- Antimicrobial Studies : Research has shown that oxadiazole derivatives possess significant antimicrobial properties, leading to their exploration as potential candidates for new antibiotic therapies .
- Oxidative Stress Studies : Investigations into the antioxidant capacity of related compounds revealed their effectiveness in reducing oxidative stress markers in cellular models .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among analogous compounds include:
Substituents on the oxadiazole ring :
- Methyl 4-(2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (): Replaces 2-chlorophenyl with 4-bromophenyl, increasing molecular weight (Br vs. Cl) and altering electronic properties.
- Methyl 3-(2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (): Features a 3,5-dimethoxyphenyl group, introducing steric bulk and electron-donating methoxy groups, which may reduce metabolic stability compared to halogenated derivatives .
Ester group modifications :
- Ethyl 4-(2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (): Ethyl ester instead of methyl ester, slightly increasing lipophilicity (logP ~0.5 units higher) .
Physicochemical Properties
*LogP values estimated using ChemDraw software.
Biological Activity
Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its anticancer properties and mechanisms of action, supported by case studies and research findings.
- Molecular Formula : C12H12ClN3O3S
- Molecular Weight : 308.74 g/mol
- CAS Number : 199339-17-8
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of its anticancer properties. The oxadiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole ring have shown promising results in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values ranging from 1.8 µM to 4.5 µM .
Case Study: MCF-7 Cell Line
A study investigating a series of oxadiazole derivatives found that the most potent compound had an IC50 comparable to standard chemotherapeutic agents like Doxorubicin (IC50 1.2 µM) . This highlights the potential of this compound as a candidate for further development in cancer therapy.
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. Research indicates that these compounds can trigger cell cycle arrest and activate apoptotic pathways through various signaling mechanisms .
Table: Summary of Anticancer Activity
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | MCF-7 | 1.2 | |
| Methyl 4-(...) | MCF-7 | 1.8 - 4.5 | |
| Other Oxadiazole Derivatives | Various | Varies |
Additional Biological Activities
Beyond anticancer properties, oxadiazole derivatives have been studied for their anti-inflammatory and antimicrobial activities. Some compounds have shown moderate anti-inflammatory effects when tested against specific models .
Table: Biological Activities
Q & A
Q. What are the optimal synthetic routes for Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate?
The compound can be synthesized via a multi-step protocol involving:
- Nucleophilic substitution : Reacting 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol with chloroacetamide derivatives to form the thioether linkage.
- Amide coupling : Condensation of the intermediate with methyl 4-aminobenzoate using coupling agents like EDC/HOBt or DCC.
- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is recommended to track progress .
- Purification : Recrystallization from methanol yields high-purity product (typical yields: 70-85%) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., 2-chlorophenyl protons at δ 7.3–7.6 ppm) and ester carbonyl (δ ~168 ppm) .
- IR spectroscopy : Key peaks include C=O (ester: ~1720 cm⁻¹), C=N (oxadiazole: ~1600 cm⁻¹), and S–C (thioether: ~680 cm⁻¹) .
- Elemental analysis : Validate empirical formula (e.g., C₁₇H₁₂ClN₃O₃S) with <0.3% deviation .
Q. What safety precautions are critical during handling?
- Hazard classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
- Mitigation : Use fume hoods, nitrile gloves, and eye protection. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting a physician .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives?
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Lipophilicity optimization : Introduce polar groups (e.g., –OH or –NH₂) to the benzoate moiety to enhance water solubility without compromising membrane permeability.
- Metabolic stability : Assess hepatic microsomal degradation using LC-MS/MS; blocking labile sites (e.g., ester hydrolysis) via prodrug modification may improve half-life .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Docking studies : Use AutoDock Vina to predict binding affinities to targets like EGFR (PDB ID: 1M17). The 2-chlorophenyl and oxadiazole groups show strong π-π stacking with hydrophobic pockets .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
